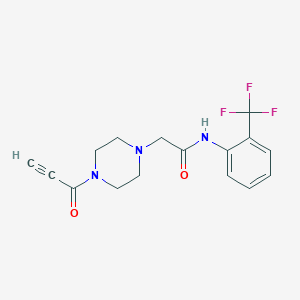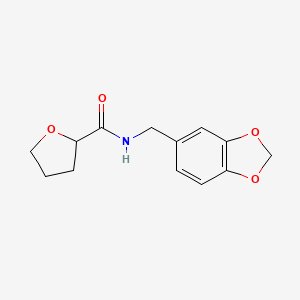![molecular formula C17H19N5O2 B14939810 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed by reacting the quinazolinone derivative with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce reaction times . This method is efficient and environmentally friendly, making it suitable for large-scale production.
化学反应分析
Types of Reactions
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
科学研究应用
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor effects .
相似化合物的比较
Similar Compounds
2-methylquinazolin-4(3H)-one: Known for its antimicrobial properties.
3-amino-2-methylquinazolin-4(3H)-one: Exhibits anticancer activity.
4-chloroquinazolin-2-amine: Used in the development of pharmaceuticals.
Uniqueness
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
属性
分子式 |
C17H19N5O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-7-6-11(24-4)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23) |
InChI 键 |
DMCRKWAWEWZWFI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[4-oxo-2-(N-phenylcarbamoyl)-2,5-diazabicyclo[4.4.0]dec-3-yl]acetate](/img/structure/B14939728.png)
![6-chloro-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14939732.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzenesulfonamide](/img/structure/B14939738.png)
![4-Chloro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14939744.png)

![1'',3''-Dibenzyl-6',6'-dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14939759.png)
![5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14939765.png)
![4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B14939766.png)
![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)

![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)


![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
